molecular formula C19H13FN4O3S B2587626 (Z)-methyl 2-(6-fluoro-2-((quinoxaline-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 1173323-45-9

(Z)-methyl 2-(6-fluoro-2-((quinoxaline-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2587626
CAS RN: 1173323-45-9
M. Wt: 396.4
InChI Key: SAQCAHFLDAUXMJ-NMWGTECJSA-N
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Description

Quinoxaline is a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring . It has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities .


Synthesis Analysis

Quinoxaline has been utilized in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials . There have been several publications utilizing quinoxaline scaffolds for these purposes .


Molecular Structure Analysis

The molecular structure of quinoxaline-based compounds can be modified by incorporating different substituents. For example, strong electron-withdrawing fluorine (F) and cyano (CN) substituents have been selectively incorporated into the quinoxaline unit of two-dimensional (2D) D–A-type polymers to investigate their effects on the photovoltaic properties of the polymers .


Chemical Reactions Analysis

Quinoxaline-based compounds have been synthesized using various methods. For example, a research group from India has proposed a new, effective route for obtaining a broad range of biologically active N-substituted 6H-indolo[2,3-b]quinoxalines in up to 98% yields by Ru(II)-catalyzed tandem ortho-C–H functionalization reactions of 2-arylquinoxalines with sulfonyl azide, followed by one-pot oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of quinoxaline-based compounds can be influenced by the specific substituents they contain. For example, the incorporation of fluorine and alkyl amino side chains and the introduction of a positive charge at the 11-N position of the aromatic scaffold have been shown to improve the DNA binding ability of these compounds .

Scientific Research Applications

Organic Synthesis

Quinoxaline, a component of the compound, has been a subject of extensive research due to its emergence as an important chemical moiety . It demonstrates a wide range of physicochemical and biological activities . The development of newer synthetic strategies and novel methodologies to decorate the quinoxaline scaffold with proper functional groups has been observed .

Bioactive Molecule Design

Quinoxaline scaffolds have been utilized for the design and development of numerous bioactive molecules . These molecules have potential applications in pharmaceuticals and medicine.

Dye Synthesis

Quinoxaline-based compounds have been used in the synthesis of dyes . These dyes can be used in various industries, including textiles, plastics, and food.

Fluorescent Materials

Quinoxaline derivatives have been used in the development of fluorescent materials . These materials have applications in bioimaging, sensors, and optoelectronic devices.

Electroluminescent Materials

Quinoxaline-based compounds have been used in the creation of electroluminescent materials . These materials are used in the production of light-emitting diodes (LEDs) and other electronic devices.

Solar Cell Applications

Quinoxaline derivatives have been used as organic sensitizers for solar cell applications . They can help improve the efficiency of solar cells.

Agrochemical and Pharmaceutical Products

Fluoro- and chloro-substituted benzoic acid derivatives, which are structurally similar to the compound , have been shown to exhibit relevant practical applications, namely as precursors of agrochemical and pharmaceutical products .

Food Additives and Dyes

Fluoro- and chloro-substituted benzoic acid derivatives have also been used as food additives and dyes .

Future Directions

The future development of quinoxaline-based compounds is likely to involve the exploration of new synthetic strategies and novel methodologies to decorate the quinoxaline scaffold with proper functional groups . This will no doubt be helpful for researchers who are anticipating a comprehensive overview on quinoxaline as well as benefitting researchers for future development .

properties

IUPAC Name

methyl 2-[6-fluoro-2-(quinoxaline-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN4O3S/c1-27-17(25)10-24-15-7-6-11(20)8-16(15)28-19(24)23-18(26)14-9-21-12-4-2-3-5-13(12)22-14/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAQCAHFLDAUXMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-methyl 2-(6-fluoro-2-((quinoxaline-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

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